1-O-alpha-D-glucopyranosyl-D-fructose, commonly known as trehalulose, is a disaccharide formed from the glycosidic linkage between D-glucose and D-fructose. Its molecular formula is CHO, with a molecular weight of approximately 342.3 g/mol. Trehalulose is classified under carbohydrates, specifically as a non-reducing sugar due to its unique glycosidic bond configuration, which makes it less reactive compared to other sugars.
Trehalulose is naturally found in honey and certain fruits. It can also be produced enzymatically from sucrose or synthesized chemically through various methods involving D-glucose and D-fructose.
Trehalulose can be synthesized through several methods, including:
A common method involves the use of protected glucosone intermediates, where D-fructose is reacted with a glucosyl donor in the presence of an acid catalyst. This method can yield trehalulose but often results in complex mixtures requiring further purification steps to isolate the desired product .
The structure of 1-O-alpha-D-glucopyranosyl-D-fructose consists of a D-glucopyranosyl unit linked to a D-fructofuranosyl unit via an alpha-(1→1) glycosidic bond. This bond configuration contributes to its non-reducing nature.
Trehalulose undergoes various chemical reactions typical of disaccharides:
The hydrolysis reaction typically involves the cleavage of the glycosidic bond, which can be catalyzed by acids or specific enzymes like trehalase .
The mechanism by which trehalulose exerts its effects involves its metabolism in the human body. As a non-reducing sugar, it is not readily fermented by oral bacteria, making it less cariogenic compared to other sugars. Upon ingestion, it is slowly digested and absorbed, leading to a gradual increase in blood sugar levels without causing rapid spikes.
Studies indicate that trehalulose may have prebiotic properties, promoting beneficial gut microbiota while also being metabolically advantageous for energy management in humans .
Trehalulose has several applications in food science and nutrition:
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